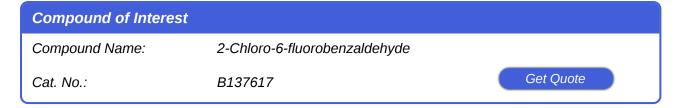


Melting point and boiling point of 2-Chloro-6fluorobenzaldehyde

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An In-depth Technical Guide to the Physicochemical Properties of **2-Chloro-6-fluorobenzaldehyde**

This technical guide provides a comprehensive overview of the melting and boiling points of **2-Chloro-6-fluorobenzaldehyde**, targeting researchers, scientists, and professionals in drug development. This document outlines key physical properties and details common experimental protocols for its synthesis.

Physicochemical Data of 2-Chloro-6-fluorobenzaldehyde

2-Chloro-6-fluorobenzaldehyde is a halogenated benzaldehyde derivative with the chemical formula C₇H₄ClFO.[1] It presents as a white to yellow crystalline solid and is insoluble in water, but soluble in organic solvents like methanol and ethanol.[1][2][3]

Quantitative Data Summary

The melting and boiling points of **2-Chloro-6-fluorobenzaldehyde** are summarized in the table below. It is important to note the pressure at which the boiling point is measured, as this significantly affects the observed value.



Property	Value	Conditions
Melting Point	32-35 °C	(lit.)[1][4]
37 °C	-	
34-39 °C	-[2]	_
Boiling Point	104-105 °C	-[1]
92 °C	at 10 mmHg[4][5]	
Appearance	White to yellow crystalline solid	-[2][3]
Solubility	Insoluble in water	-[1]
Soluble in methanol, ethanol	-[1]	

Experimental Protocols: Synthesis of 2-Chloro-6-fluorobenzaldehyde

2-Chloro-6-fluorobenzaldehyde is a crucial intermediate in the synthesis of various compounds, including antiseptics like dicloxacillin and flucloxacillin, as well as pesticides.[1] Several methods for its preparation have been documented.

Method 1: Oxidation of 2-Chloro-6-fluorobenzyl Alcohol

This method involves the oxidation of 2-chloro-6-fluorobenzyl alcohol.

Procedure: A mixture of 2-chloro-6-fluorobenzyl alcohol (1.0 mmol), N-phenylglycine (0.05 mmol), CuBr₂ (0.05 mmol), Na₂CO₃ (1.0 mmol), and TEMPO (0.05 mmol) is prepared in a 100 mL Schlenk tube with 3.0 mL of water.[3][4] The mixture is stirred vigorously under reflux conditions in the air for 30 minutes.[3][4] Upon completion, the product is extracted with CH₂Cl₂ (3 x 2.0 mL). The combined organic phases are washed with water (3.0 mL) and dried with anhydrous MgSO₄. After vacuum concentration, the resulting residue is purified by column chromatography to yield **2-chloro-6-fluorobenzaldehyde**.[3][4]

Method 2: Chlorination and Hydrolysis of 2-Chloro-6-fluorotoluene



This industrial-scale method involves the chlorination of 2-chloro-6-fluorotoluene followed by hydrolysis.

Procedure:

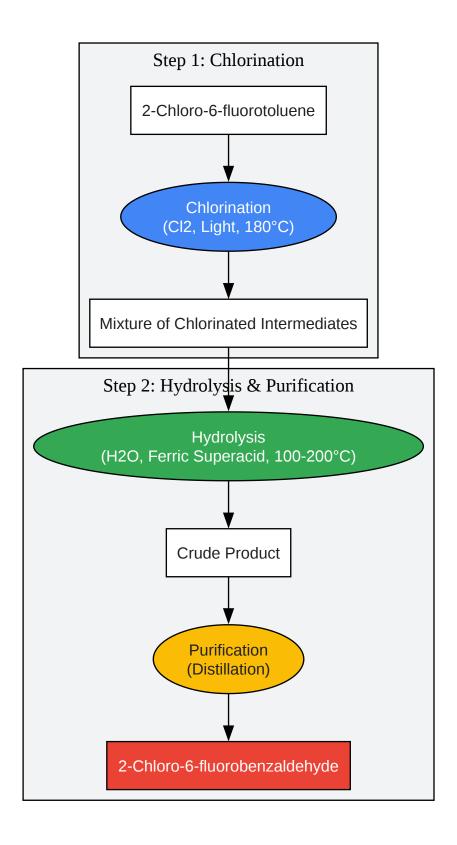
- Chlorination: 2-chloro-6-fluorotoluene is placed in a reaction flask. Chlorine gas is introduced under the irradiation of a metal halide lamp at a temperature of 180°C.[6] This step produces a mixture of 2-chloro-6-fluorobenzyl chloride, 2-chloro-6-fluorobenzylidene dichloride, and 2-chloro-6-fluorobenzotrichloride. The reaction continues until the content of 2-chloro-6-fluorobenzyl chloride is less than 0.5%.[6][7]
- Hydrolysis: A ferric solid superacid catalyst is added to the reaction mixture.[6][7] Water is then dripped into the flask at a temperature between 100 and 200°C over a period of 3 hours, followed by a 4-hour heat preservation period.[6]
- Purification: Alkali liquor is added, and the mixture is stirred to achieve phase separation.

 The organic phase is then subjected to reduced pressure distillation or rectification to obtain purified **2-chloro-6-fluorobenzaldehyde**.[6][7]

Visualized Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of **2-Chloro-6-fluorobenzaldehyde** from 2-Chloro-6-fluorotoluene.





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Caption: Synthesis of **2-Chloro-6-fluorobenzaldehyde**.



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